3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
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Overview
Description
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with a 4-methoxyphenyl group and a 4-nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multistep organic synthesis. One common route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the 4-methoxyphenyl group: This step involves the Friedel-Crafts acylation of the chromen-4-one core with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification with 4-nitrobenzoic acid: The final step involves the esterification of the hydroxyl group on the chromen-4-one core with 4-nitrobenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate.
Reduction: 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
Uniqueness
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is unique due to the combination of its chromen-4-one core, methoxyphenyl group, and nitrobenzoate ester, which confer specific chemical reactivity and potential biological activities that are distinct from its analogs.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7/c1-29-17-8-4-14(5-9-17)20-13-30-21-12-18(10-11-19(21)22(20)25)31-23(26)15-2-6-16(7-3-15)24(27)28/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATZCGJIEXFIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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